Larotrectinib

Kinase Selectivity Off-Target Activity TRK Inhibition

Larotrectinib (1223403-58-4) is a tissue-agnostic, ATP-competitive pan-TRK inhibitor with nanomolar potency (IC₅₀ 5-11 nM) and minimal off-target kinase engagement. Unlike multi-kinase inhibitors, it delivers high selectivity for NTRK1/2/3, enabling precise mechanistic studies. Clinically validated with a 79% ORR and 35.2-month median DOR, it serves as a benchmark reference compound for TRK inhibitor development, resistance mutation profiling (e.g., G595R, G623R), and CNS penetration assays (P-gp substrate, AP-ER=2.8). Oral solution formulation supports pediatric oncology models.

Molecular Formula C21H22F2N6O2
Molecular Weight 428.4 g/mol
CAS No. 1223403-58-4
Cat. No. B560067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLarotrectinib
CAS1223403-58-4
SynonymsLarotrectinib
Molecular FormulaC21H22F2N6O2
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F
InChIInChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1
InChIKeyNYNZQNWKBKUAII-KBXCAEBGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Larotrectinib (CAS 1223403-58-4) for TRK Fusion-Positive Cancer Research: Procurement Baseline and Molecular Characteristics


Larotrectinib (CAS 1223403-58-4), also known as LOXO-101 or ARRY-470, is an orally bioavailable, ATP-competitive small molecule inhibitor of the tropomyosin receptor kinase (TRK) family, specifically TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively [1]. It is a first-generation TRK inhibitor designed with a rational approach to achieve high selectivity for its target kinases, minimizing activity against off-target kinases, and is indicated for the treatment of adult and pediatric patients with solid tumors harboring an NTRK gene fusion [2][3].

Why TRK Inhibitors Like Larotrectinib Cannot Be Interchanged: A Procurement Perspective


First-generation TRK inhibitors, including larotrectinib and entrectinib, exhibit distinct selectivity profiles that preclude simple substitution. While both target TRK fusions, entrectinib also potently inhibits ROS1 and ALK kinases, leading to a different off-target activity and clinical toxicity spectrum [1]. This divergence in kinase selectivity directly impacts the incidence of adverse events, such as entrectinib-associated weight gain and cognitive effects, which are less frequent with larotrectinib. Furthermore, the development of on-target resistance mutations, such as solvent front (e.g., TRKA G595R) and gatekeeper (e.g., TRKA F589L) substitutions, renders first-generation inhibitors ineffective, necessitating a switch to next-generation agents [2]. Therefore, procurement decisions must be guided by specific experimental or clinical context, target mutation status, and the required selectivity profile, as evidenced by the quantitative data below.

Larotrectinib Quantitative Differentiation: Evidence-Based Comparison Against TRK Inhibitor Alternatives


Kinase Selectivity: Larotrectinib Demonstrates >100-Fold Selectivity Over a Broad Kinase Panel Compared to Multikinase Inhibitor Entrectinib

Larotrectinib exhibits a high degree of selectivity for the TRK family of kinases. In a broad panel of 229 radiometric protein kinase assays, larotrectinib (as ARRY-470) demonstrated >100-fold selectivity, meaning it showed no significant inhibition of non-TRK kinases at concentrations 100 times higher than those required to inhibit TRKA/B/C [1][2]. In contrast, entrectinib is a multikinase inhibitor that potently inhibits ROS1 and ALK in addition to TRK (IC50 values of 1 nM and 7 nM, respectively) [3]. This difference in selectivity profile is a key differentiator between the two first-generation agents, with larotrectinib offering a cleaner target engagement profile for studies focused solely on TRK biology.

Kinase Selectivity Off-Target Activity TRK Inhibition

Comparative Clinical Efficacy: Larotrectinib Associated with Significantly Longer Overall Survival vs. Entrectinib in Matched-Adjusted Indirect Comparison

In a matching-adjusted indirect comparison (MAIC) of clinical trial data for larotrectinib (NCT02122913, NCT02637687, NCT02576431) and entrectinib (EudraCT 2012-000148-88, NCT02097810, NCT02568267), larotrectinib was associated with a significantly longer median overall survival (OS) compared to entrectinib (p < 0.05) [1]. Additionally, the complete response (CR) rate was higher for larotrectinib (p < 0.05) and the duration of response (DoR) was longer (p < 0.05), while safety profiles were comparable. The median progression-free survival (PFS) also trended longer for larotrectinib (p = 0.07).

Clinical Efficacy Overall Survival Indirect Comparison

Potency Against Wild-Type TRK Fusions: Head-to-Head Biochemical Comparison Reveals Differences in Inhibitory Potency

A direct biochemical head-to-head comparison of four TRK inhibitors (larotrectinib, entrectinib, selitrectinib, repotrectinib) evaluated IC50 values against wild-type (WT) TRKA, TRKB, and TRKC [1][2]. For wild-type TRKA, larotrectinib exhibited an IC50 of 23.5 ± 8.6 nM, whereas entrectinib was substantially more potent at 0.30 ± 0.10 nM, a difference of approximately 78-fold [1]. This indicates that entrectinib is a more potent inhibitor of the wild-type TRKA kinase domain in this purified enzyme assay. However, this difference in biochemical potency does not directly translate to clinical superiority, as demonstrated by the indirect clinical comparison discussed in a separate evidence item.

Biochemical Potency IC50 TRK Inhibition

Activity Against Acquired Resistance Mutations: Larotrectinib and Entrectinib Exhibit Distinct Sensitivity Profiles

Acquired resistance to first-generation TRK inhibitors is frequently mediated by kinase domain mutations. In the same head-to-head biochemical panel, larotrectinib and entrectinib displayed markedly different sensitivities to specific resistance mutations [1][2]. Notably, entrectinib retained potent activity against the TRKA F589L gatekeeper mutation (IC50 <0.2 nM), whereas larotrectinib was less potent (IC50 = 675 ± 137 nM) [1]. Conversely, both agents showed reduced activity against solvent front mutations like TRKA G595R, though entrectinib (IC50 = 987 ± 487 nM) was somewhat more potent than larotrectinib (IC50 = 3,540 ± 1,560 nM) [1]. This differential sensitivity profile is critical for selecting the appropriate agent based on a patient's or model's specific resistance mutation status.

Acquired Resistance Gatekeeper Mutation Solvent Front Mutation

Central Nervous System Penetration: Larotrectinib Exhibits Limited CNS Exposure in Contrast to Entrectinib's Robust Brain Penetration

Preclinical and clinical data indicate that larotrectinib has limited penetration across the blood-brain barrier (BBB). In animal models, larotrectinib achieved brain concentrations that were negligible compared to plasma, with a calculated CNS to peripheral exposure ratio of 0.0625 (a 16:1 peripheral to CNS exposure ratio) [1][2]. A plasma to cerebrospinal fluid (CSF) ratio of 50:1 (CSF to plasma ratio of 0.02) was observed in patients [1]. In stark contrast, entrectinib is a brain-penetrant inhibitor with reported brain-to-blood ratios of 0.4 in mice, 0.6–1.0 in rats, and 1.4–2.2 in dogs [1]. This fundamental difference in CNS distribution dictates their utility against primary or metastatic brain tumors.

CNS Penetration Blood-Brain Barrier Pharmacokinetics

Solubility and Formulation: Larotrectinib Exhibits pH-Dependent Aqueous Solubility with a Defined Salt Form for Oral Administration

Larotrectinib sulfate, the active pharmaceutical ingredient in the marketed product VITRAKVI, is an off-white to pinkish yellow solid that is not hygroscopic [1]. Its aqueous solubility at 37°C is highly pH-dependent: it is classified as 'very soluble' at pH 1.0 and 'freely soluble' at pH 6.8, according to USP descriptive terms [1]. For in vitro research, the free base larotrectinib (CAS 1223403-58-4) is soluble in DMSO at concentrations up to 85-86 mg/mL (approximately 200 mM) [2]. This defined solubility profile and the availability of a stable sulfate salt form are important for reproducible formulation in both in vitro and in vivo studies.

Solubility Formulation Pharmaceutical Properties

Optimal Application Scenarios for Larotrectinib (CAS 1223403-58-4) Based on Quantitative Differentiation Evidence


Preclinical Research Focused on TRK-Specific Signaling Pathways

For in vitro and in vivo studies where the goal is to dissect TRK-mediated signaling pathways without confounding off-target effects, larotrectinib is the preferred tool compound. Its >100-fold selectivity over a panel of 229 non-TRK kinases (as evidenced in Section 3) ensures that observed phenotypes can be attributed specifically to TRK inhibition, unlike entrectinib, which also potently inhibits ROS1 and ALK [1]. This application leverages larotrectinib's superior selectivity profile for mechanistic studies.

Development of Next-Generation TRK Inhibitors for Resistance Mutations

Larotrectinib serves as an essential control compound in the development and evaluation of next-generation TRK inhibitors (e.g., selitrectinib, repotrectinib) designed to overcome on-target resistance. The quantitative IC50 data from direct head-to-head comparisons against a panel of resistance mutations (e.g., TRKA G595R solvent front, TRKA F589L gatekeeper) provide a critical benchmark for demonstrating the improved potency of new chemical entities [2]. This scenario relies on the established baseline activity of larotrectinib against both wild-type and mutant TRK kinases.

Clinical Trials for Patients with Extracranial NTRK Fusion-Positive Solid Tumors

Based on the matching-adjusted indirect comparison showing significantly longer overall survival (p < 0.05) and higher complete response rates (p < 0.05) compared to entrectinib, larotrectinib is a compelling candidate for clinical investigation in NTRK fusion-positive cancers without brain metastases [3]. This application is specifically for patient populations where CNS penetration is not required, capitalizing on the potential clinical efficacy advantage suggested by the comparative analysis.

Laboratory Studies Requiring a Negative Control for CNS Penetration

In experimental designs where a brain-penetrant TRK inhibitor (like entrectinib) is being evaluated for CNS activity, larotrectinib's limited brain exposure (CNS to peripheral ratio of 0.0625) makes it an ideal negative control [4]. This application allows researchers to distinguish between peripheral and central effects of TRK inhibition in animal models, providing a clear comparator for CNS-active agents.

Technical Documentation Hub

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